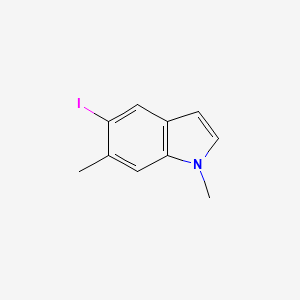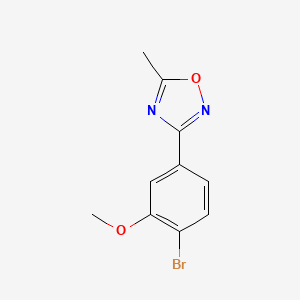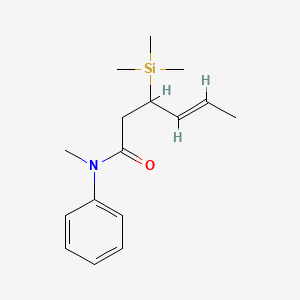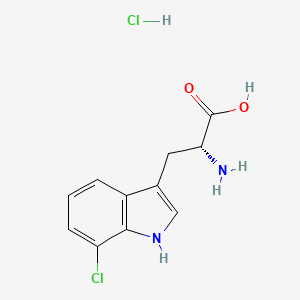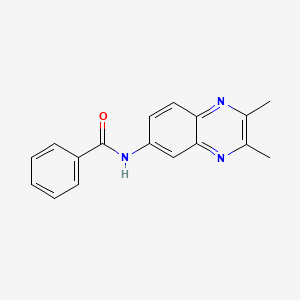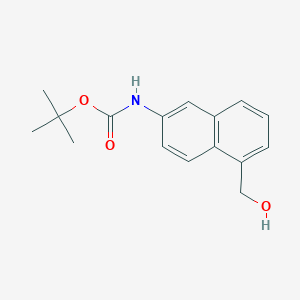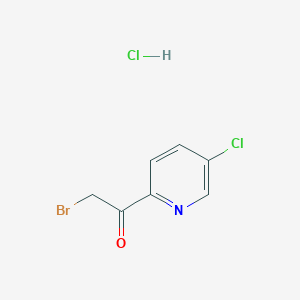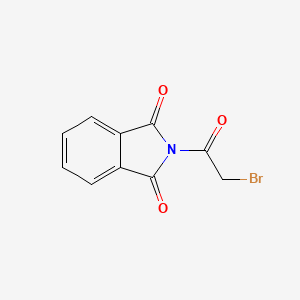
2-(2-Bromoacetyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoacetyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline-1,3-dione derivatives.
Preparation Methods
The synthesis of 2-(2-Bromoacetyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
2-(2-Bromoacetyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promising activity as an anticancer agent, particularly against blood cancer cell lines such as K562 and Raji cells.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Materials Science: The compound is used in the development of novel materials with unique properties, such as photochromic materials and polymer additives.
Mechanism of Action
The mechanism of action of 2-(2-Bromoacetyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound induces apoptosis and necrosis by targeting cellular pathways involved in cell survival and proliferation . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
2-(2-Bromoacetyl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
Thalidomide: A well-known isoindoline-1,3-dione derivative with immunomodulatory and anticancer properties.
Phthalimide Derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including anticonvulsant and anticancer properties.
N-Substituted Isoindoline-1,3-diones:
Properties
CAS No. |
49599-17-9 |
|---|---|
Molecular Formula |
C10H6BrNO3 |
Molecular Weight |
268.06 g/mol |
IUPAC Name |
2-(2-bromoacetyl)isoindole-1,3-dione |
InChI |
InChI=1S/C10H6BrNO3/c11-5-8(13)12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2 |
InChI Key |
GLSCIUFIFTZZFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



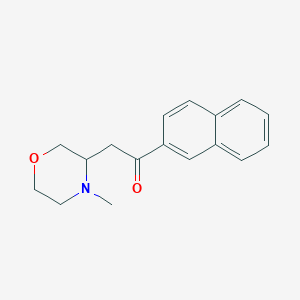
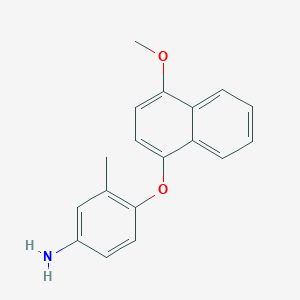
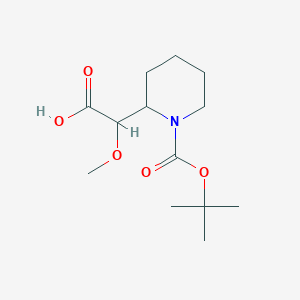
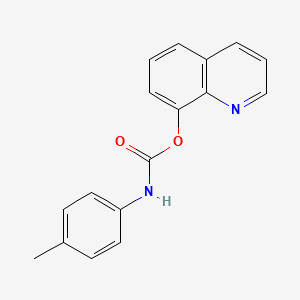
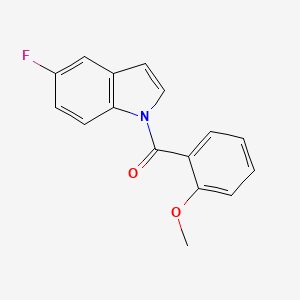
![1-(3-Chloro-4-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064593.png)
